8,8-dimethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one
Overview
Description
8,8-dimethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one, also known as DMTAO, is a small molecule that has been extensively studied for its potential applications in various scientific research fields. DMTAO is a heterocyclic compound that contains a naphthyridine ring system and a ketone functional group.
Scientific Research Applications
Hydrogen Bonding and Supramolecular Architecture
Research has explored the hydrogen bonding capabilities and supramolecular structures formed by naphthyridine derivatives. These studies have contributed to a deeper understanding of the molecular interactions and crystal packing in compounds related to 8,8-dimethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one. For example, Jin et al. (2010) and Dong et al. (2017) investigated hydrogen-bonded supramolecular architectures formed by salts based on naphthyridine derivatives with acidic compounds, demonstrating the importance of weak and strong hydrogen bonding in crystal packing (Jin et al., 2010); (Dong et al., 2017).
Functionalization and Derivatization
Functionalized naphthyridine derivatives have been synthesized for various applications. Chahal et al. (2018) synthesized new derivatives of 2-amino-5,7-dimethyl-1,8-naphthyridine, which were utilized in fluoride ion sensing due to their anion recognition abilities (Chahal et al., 2018). Such functionalization showcases the versatility of naphthyridine derivatives in developing sensor materials.
Luminescent Properties
The luminescent properties of naphthyridine-based compounds have been studied for potential applications in materials science. Andrews et al. (2009) reported on a luminescent rhenium(I) complex of 2,7-dimethyl-1,8-naphthyridine, highlighting its potential in luminescent applications (Andrews et al., 2009).
Metal Complex Formation
Naphthyridine derivatives serve as ligands in the formation of metal complexes. Bera et al. (2009) focused on the applications of functionalized 1,8-naphthyridine ligands in dimetal chemistry, showcasing their role in building metallosupramolecular architectures (Bera et al., 2009).
properties
IUPAC Name |
8,8-dimethyl-1,5,6,7-tetrahydro-1,6-naphthyridin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-10(2)6-11-5-7-3-4-8(13)12-9(7)10/h3-4,11H,5-6H2,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUUFWUXGFHHMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC2=C1NC(=O)C=C2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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